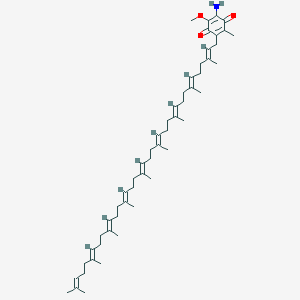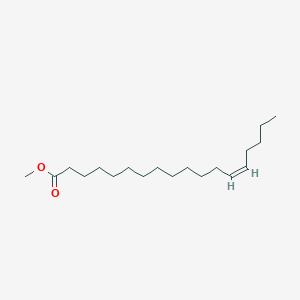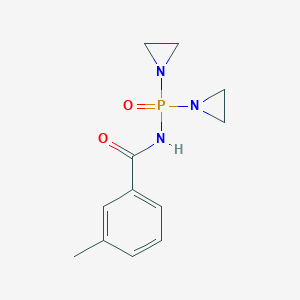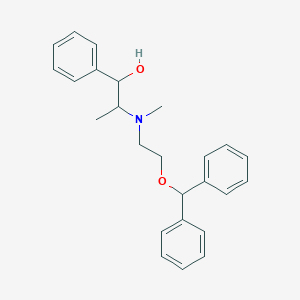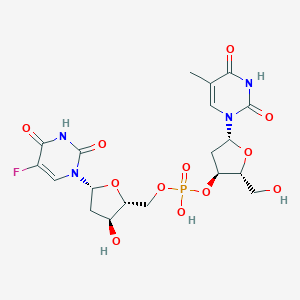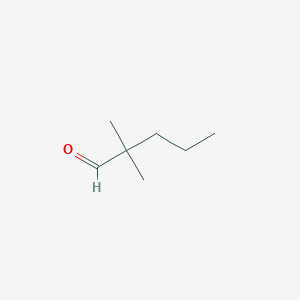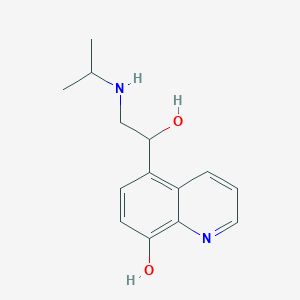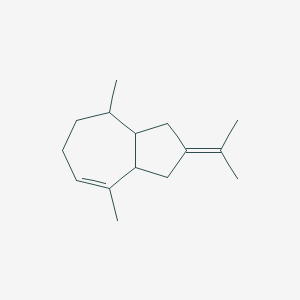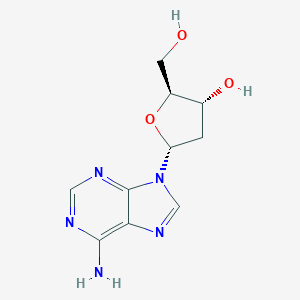
Triiodogold(III)
Descripción general
Descripción
Triiodogold(III), also known as Gold(III) iodide, is a compound with the molecular formula AuI3 . It is insoluble in cold water and decomposes in hot water .
Synthesis Analysis
The synthesis of gold(III) compounds involves complex reactions with transition metals and ligands . For instance, gold(III) complexes can be synthesized through controlled oxidation of Au(I) by halogens and sacrificial oxidants, and oxidative addition of C–X, C–C, and E–E bonds .Molecular Structure Analysis
Gold(III) complexes have been studied using different density functional theoretical methods and quality basis sets . The theoretical 1H and 13C NMR chemical shift values were found to be in agreement with experimental data . Compounds having two C–Au bonds are very reactive and promising anticancer candidates .Chemical Reactions Analysis
Gold(III) complexes are becoming increasingly important in catalysis and synthetic methodology . They exhibit anticancer activities by targeting thioredoxin reductase or other thiol-rich proteins and enzymes .Physical And Chemical Properties Analysis
Gold(III) complexes have significant antitumor activities . They exhibit selectivity, reactivity, and stability as potential anticancer moieties . Inter-ligand charge transfer was the predominated actions on investigating the density of state and ultraviolet visible spectra of these compounds .Aplicaciones Científicas De Investigación
Bioleaching of Gold Ore
Gold Triiodide plays a crucial role in the bioleaching of gold ore. Iodide-oxidizing bacteria (IOB) oxidize iodide into iodine and triiodide, which can be utilized for gold dissolution . This process is environmentally friendly and an effective alternative to traditional gold leaching methods that use toxic chemicals .
Micromixing Characterisation
The Villermaux-Dushman method, applied to a stirred vessel, uses Gold Triiodide to study the influence of reagents choice (buffer, acid, and inert salt) on triiodide production . This method helps in understanding the micromixing characterisation in chemical reactions .
Colloidal Gold Technology
Although not directly related to Gold Triiodide, colloidal gold technology, which involves the use of small gold particles, has significant applications in the detection of small molecule antigens, such as hormones or drugs .
Fluorescent Gold Nanoclusters
Fluorescent gold nanoclusters (AuNCs), with their size-dependent chemical, electrical, and optical properties, have been widely explored for their fundamental scientific research and diverse biological applications . While Gold Triiodide itself may not be directly used in these applications, the study of gold and its compounds, including Gold Triiodide, contributes to the overall understanding of gold’s properties at the nanoscale .
Mecanismo De Acción
Target of Action
Gold compounds, including Gold Triiodide, have been shown to target several metabolic pathways and a number of metabolites in tumor cells . In most situations, the gold complexes exhibit anticancer activities by targeting thioredoxin reductase (TrxR) or other thiol-rich proteins and enzymes .
Mode of Action
The halido (NHC)gold(I) complexes, which could be related to Gold Triiodide, react very rapidly with model nucleophiles, e.g., iodide or selenocysteine (Sec). For instance, Sec transformed the complex in a proportion of 73.03% to the (NHC)Au(I)Sec complex during 5 min of incubation . This high reactivity against this amino acid, present in the active site of the thioredoxin reductase (TrxR), correlates with the complete inhibition of the isolated TrxR enzyme at 1 μM .
Biochemical Pathways
Gold compounds have been shown to modulate glucose, protein, and nucleic acid metabolism in tumor cells, resulting in anti-tumor effects . They trigger cell death via reactive oxygen species (ROS) .
Result of Action
The result of Gold Triiodide’s action is the inhibition of the TrxR enzyme, leading to cell death via reactive oxygen species (ROS) . This can have significant anti-tumor effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
gold(3+);triiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.3HI/h;3*1H/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZKMPJFYKFENV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[I-].[I-].[Au+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuI3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.6800 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gold triiodide | |
CAS RN |
13453-24-2 | |
| Record name | Gold iodide (AuI3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13453-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gold triiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold triiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is significant about the synthesis of [(Dimethylamino)phenylcarbene]triiodogold(III) (6) in this study?
A1: The study [] details a novel synthesis route for [(Dimethylamino)phenylcarbene]triiodogold(III) (6). It is prepared through a two-step halogen exchange process. Firstly, [(Dimethylamino)phenylcarbene]tribromogold(III) (5) is synthesized, which then undergoes further halogen substitution with boron triiodide to yield the desired triiodogold(III) complex (6). This highlights the versatility of halogen exchange reactions in modifying the coordination sphere of gold complexes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



